molecular formula C12H15Cl2NO2 B1367230 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 52210-49-8

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No. B1367230
CAS RN: 52210-49-8
M. Wt: 276.16 g/mol
InChI Key: WXLYUFVXBYMPNV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, commonly referred to as CM-DMIH, is an organic compound that is used in laboratory experiments for its unique properties. CM-DMIH is a member of the isoquinoline family, which is a heterocyclic aromatic organic compound that is composed of a six-membered benzene ring fused to a nitrogen-containing pyridine ring. CM-DMIH is a colorless, odourless, crystalline compound that is soluble in water and alcohol. It has a melting point of 189-190 °C and a boiling point of 347 °C.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiarrhythmic, Anticonvulsant, and Analgesic Activity : Research by Mikhailovskii et al. (2018) found that water-soluble 1-chloromethylisoquinoline hydrochlorides exhibit antiarrhythmic activity and are active against corazole-induced convulsions. Additionally, 1-dichloromethylisoquinolines displayed analgesic effects comparable to metamizole sodium (Mikhailovskii et al., 2018).

Chemical Structure and Applications

  • Tautomeric Conversions : A study by Davydov et al. (1995) explored the effects of 6- and 7-substituents on the structure and tautomeric conversion of dihydroisoquinolines. They found that these substituents change the molecular conformation and redistribute electron density (Davydov et al., 1995).

Synthesis Techniques and Derivatives

  • Synthesis of Pyrimidoisoquinolines : Research by Granik et al. (1982) investigated the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, leading to the synthesis of various hydrochlorides and pyrimidoisoquinolines (Granik et al., 1982).

Pharmacological Properties

  • Local Anesthetic Activity and Acute Toxicity : A study by Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. They found that these compounds exhibit high local anesthetic activity and variable hepatotoxicity (Azamatov et al., 2023).

properties

IUPAC Name

1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLYUFVXBYMPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508812
Record name 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52210-49-8
Record name NSC64283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 2
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1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
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1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 4
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 5
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 6
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

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